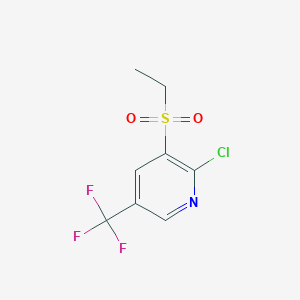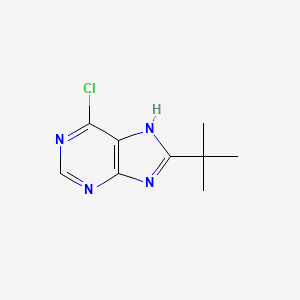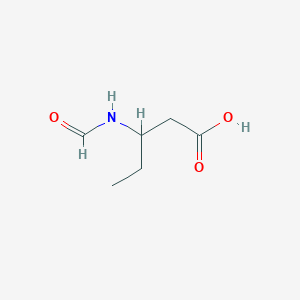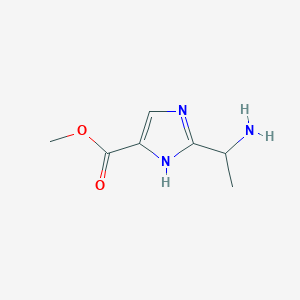![molecular formula C10H22N2 B13208801 [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine is a chemical compound with the molecular formula C10H22N2. It is also known by its IUPAC name, N1-methyl-N4-((2-methylcyclopropyl)methyl)butane-1,4-diamine dihydrochloride . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine involves several steps. One common synthetic route includes the reaction of 4-bromobutylamine with 2-methylcyclopropylmethanamine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions generally yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amines. Common reagents for these reactions include alkyl halides and aryl halides.
Applications De Recherche Scientifique
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in drug discovery and development. Researchers use it to explore new therapeutic agents and understand their mechanisms of action.
Industry: It is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine involves its interaction with specific molecular targets. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine can be compared with other similar compounds, such as:
N-Methyl-1,4-butanediamine: This compound has a similar structure but lacks the cyclopropyl group. It is used in similar applications but may have different reactivity and biological activity.
Cyclopropylmethylamine: This compound contains the cyclopropyl group but lacks the butyl chain. It is used in the synthesis of various organic compounds and has different chemical properties.
N-Methylcyclopropylamine: This compound has a similar structure but with a different substitution pattern. It is used in research and development for studying reaction mechanisms and developing new synthetic methodologies.
The uniqueness of this compound lies in its combination of the butyl chain and the cyclopropyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N-methyl-N'-[(2-methylcyclopropyl)methyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-9-7-10(9)8-12-6-4-3-5-11-2/h9-12H,3-8H2,1-2H3 |
Clé InChI |
QRVYPWDPWFXDQE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1CNCCCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)
![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)

![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)



![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
